Cloruro de amonio-15N

Descripción general

Descripción

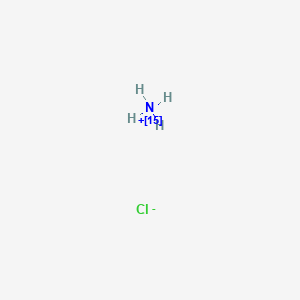

Ammonium-15N chloride (NH4Cl-15N) is an isotopically labeled compound that has been used in scientific research for over 40 years. It is composed of two elements, nitrogen and chlorine, and is a salt of the ammonium cation and the chloride anion. It has become a widely used compound in the fields of biochemistry and physiology due to its unique properties and ability to be used as a valuable tool in scientific research.

Aplicaciones Científicas De Investigación

Espectroscopia de resonancia magnética nuclear (RMN) biomolecular

El cloruro de amonio-15N se utiliza en la espectroscopia de RMN para estudiar la estructura y la dinámica de las proteínas. La incorporación del isótopo nitrógeno-15 en las proteínas permite la observación de átomos de nitrógeno específicos dentro de la estructura molecular, proporcionando información detallada sobre el plegamiento de las proteínas, las interacciones y los cambios conformacionales .

Espectrometría de masas en proteómica

En proteómica, el this compound se usa para etiquetar proteínas con el isótopo nitrógeno-15. Este etiquetado facilita la identificación y cuantificación de proteínas en espectrometría de masas mediante la creación de un desplazamiento de masa distinguible que se puede detectar y analizar .

Estudios de ciclado de nitrógeno en sedimentos marinos

Los investigadores utilizan this compound para rastrear y medir la pérdida de nitrógeno en los sedimentos marinos. Esta aplicación es crucial para comprender el ciclo del nitrógeno en los ecosistemas acuáticos y evaluar el impacto de las actividades humanas en los entornos marinos .

Expresión de proteínas

El compuesto también se emplea en el campo de la biología molecular para la expresión de proteínas. Al complementar el medio de crecimiento con this compound, los científicos pueden producir proteínas que están uniformemente etiquetadas con nitrógeno-15, lo cual es esencial para el posterior análisis de RMN .

Seguimiento ambiental

El this compound sirve como trazador en estudios ambientales para seguir el camino y la transformación de los compuestos de nitrógeno. Esto ayuda a monitorear los niveles de contaminación y estudiar el destino ambiental de los desechos nitrogenados .

Investigación bioquímica y fisiológica

En contextos bioquímicos y fisiológicos, el this compound se utiliza para investigar varios procesos celulares. Por ejemplo, se puede usar para estudiar los efectos del exceso de amonio en los niveles celulares de ATP o para examinar el papel del amonio en la acidificación del sistema endosoma-lisosoma .

Mecanismo De Acción

Target of Action

Ammonium-15N chloride, also known as azanium;chloride, primarily targets the endosome-lysosome system and erythrocytes . It is also a component of the nitrogen cycle .

Mode of Action

Ammonium-15N chloride interacts with its targets in several ways. It inhibits the acidification in the endosome-lysosome system . It also acts as a hemolysing agent used in the lysis of erythrocytes .

Biochemical Pathways

Ammonium-15N chloride affects the nitrogen cycle . Excess of ammonium chloride can deplete ATP in astrocytes , which are star-shaped glial cells in the brain and spinal cord.

Pharmacokinetics

It is known that the administration of ammonium chloride promotes creatinine and urea clearance in rats .

Result of Action

The molecular and cellular effects of Ammonium-15N chloride’s action include the inhibition of acidification in the endosome-lysosome system , the lysis of erythrocytes , and the promotion of creatinine and urea clearance in rats .

Action Environment

It is commonly used as the nitrogen source in cell growth media for protein expression of isotopically labeled proteins , suggesting that its efficacy may be influenced by the specific conditions of the growth media.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3N/h1H;1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXLAEXVIDQMFP-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39466-62-1 | |

| Record name | Ammonium 15N chloride, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What makes ammonium-15N chloride a useful reagent in organic synthesis?

A: Ammonium-15N chloride acts as a valuable source of 15N for introducing this stable isotope into various organic molecules. This is particularly useful for synthesizing 15N-labeled compounds for applications like Electron Paramagnetic Resonance (EPR) spin trapping [, ].

Q2: Can you provide an example of a successful synthesis utilizing ammonium-15N chloride?

A: A convenient four-step synthesis of C-phenyl N-tert-butyl[15N]nitrone (PBN-15N) utilizes ammonium-15N chloride as the starting material []. This method also produces 2-methyl-2-[15N]nitropropane, a versatile intermediate for synthesizing other 15N-enriched spin traps.

Q3: Why is 15N incorporation beneficial in EPR spin trapping?

A: Incorporating 15N into spin traps like PBN leads to increased sensitivity in EPR spectroscopy [, ]. This is because the 15N hyperfine splitting constant (15N-hfsc) is larger than the 14N-hfsc by approximately 40% []. The larger 15N-hfsc enhances the resolution of EPR spectra and improves the identification of different radical adducts within a system.

Q4: Besides spin trapping, are there other applications for ammonium-15N chloride?

A: Ammonium-15N chloride can be employed in the synthesis of other 15N-labeled heterocycles. For instance, it serves as a reagent in a convenient one-step synthesis of pyridine-15N through an acid-catalyzed condensation reaction with 2-ethoxy-3,4-dihydro-2H-pyran or pentanedial [].

Q5: What analytical techniques are relevant when working with ammonium-15N chloride and the resulting 15N-labeled compounds?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing 15N-labeled compounds. Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy plays a vital role in studying the spin trapping abilities of compounds like PBN-15N [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)